![molecular formula C21H21N3O3 B6518297 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 904524-89-6](/img/structure/B6518297.png)
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
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Description
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure
- IUPAC Name : 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
Structural Features
The compound features a tetrahydropyrazine core with two dioxo groups and substituted phenyl rings. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Mechanism of Action : The dioxo groups can form reactive intermediates that interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
- Case Study : A study on related pyrazine derivatives showed inhibition of tumor growth in xenograft models, suggesting potential efficacy in cancer therapy.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains demonstrated moderate inhibitory effects. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Target Enzymes : Inhibitory effects on enzymes such as cyclooxygenase (COX) have been reported, which could be relevant for inflammatory conditions.
Table of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Moderate inhibition of bacterial growth | |
Enzyme Inhibition | Inhibits COX enzymes |
Case Studies
- Antitumor Activity : A study conducted on a series of tetrahydropyrazine derivatives found that compounds similar to this one showed significant tumor growth inhibition in mouse models.
- Antimicrobial Testing : A comparative analysis of various dioxo compounds revealed that those with a similar chemical structure exhibited promising antibacterial activity against Gram-positive bacteria.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Reactive Intermediates : The dioxo groups can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
- Protein Binding : The compound may covalently bind to nucleophilic sites on proteins, altering their function and leading to cell death.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-4-7-17(8-5-14)22-19(25)13-23-10-11-24(21(27)20(23)26)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPZDHLBLLOAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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